molecular formula C12H14N2O4 B14766111 2-Nitro-3-(piperidin-1-yl)benzoic acid

2-Nitro-3-(piperidin-1-yl)benzoic acid

Katalognummer: B14766111
Molekulargewicht: 250.25 g/mol
InChI-Schlüssel: FTYOWYWLBSJCEG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Nitro-3-(piperidin-1-yl)benzoic acid is an organic compound that features a nitro group and a piperidine ring attached to a benzoic acid core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-3-(piperidin-1-yl)benzoic acid typically involves the nitration of 3-(piperidin-1-yl)benzoic acid. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid, which introduces the nitro group at the desired position on the aromatic ring . The reaction conditions often require careful temperature control to avoid over-nitration and to ensure high yields.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration processes, utilizing continuous flow reactors to maintain consistent reaction conditions and improve safety. The use of automated systems can help in controlling the reaction parameters and scaling up the production efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

2-Nitro-3-(piperidin-1-yl)benzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Major Products Formed

    Reduction: 2-Amino-3-(piperidin-1-yl)benzoic acid.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Nitro-3-(piperidin-1-yl)benzoic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Nitro-3-(piperidin-1-yl)benzoic acid in biological systems often involves its interaction with specific molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The piperidine ring can enhance the compound’s binding affinity to certain receptors, modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Nitro-3-(piperidin-1-yl)benzoic acid is unique due to the combination of the nitro group and the piperidine ring, which provides a balance of reactivity and binding affinity. This makes it a valuable compound in both synthetic chemistry and biological research.

Eigenschaften

Molekularformel

C12H14N2O4

Molekulargewicht

250.25 g/mol

IUPAC-Name

2-nitro-3-piperidin-1-ylbenzoic acid

InChI

InChI=1S/C12H14N2O4/c15-12(16)9-5-4-6-10(11(9)14(17)18)13-7-2-1-3-8-13/h4-6H,1-3,7-8H2,(H,15,16)

InChI-Schlüssel

FTYOWYWLBSJCEG-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(CC1)C2=CC=CC(=C2[N+](=O)[O-])C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.